An In-Depth Technical Guide to 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid (CAS No. 173999-08-1)
An In-Depth Technical Guide to 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid (CAS No. 173999-08-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid, with the Chemical Abstracts Service (CAS) number 173999-08-1, has emerged as a pivotal building block in contemporary drug discovery and development. Its unique trifunctional nature, possessing a pyridine ring, a boronic acid moiety, and a sterically hindered silyl ether, offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures. The pyridine core is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a highly reliable and versatile method for the formation of carbon-carbon bonds.[1] The tert-butyldimethylsilyl (TBS) ether serves as a robust protecting group for the hydroxyl functionality, ensuring stability during synthetic transformations and allowing for selective deprotection under specific conditions. This guide provides a comprehensive overview of the synthesis, properties, applications, and safe handling of this important synthetic intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is essential for its effective use in synthesis and for ensuring safe laboratory practices.
| Property | Value | Source |
| CAS Number | 173999-08-1 | N/A |
| Molecular Formula | C₁₁H₂₀BNO₃Si | N/A |
| Molecular Weight | 253.18 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as methanol, and dimethyl sulfoxide. | N/A |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is typically achieved in a two-step process starting from the commercially available 3-bromo-5-hydroxypyridine. The first step involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, followed by a lithium-halogen exchange and subsequent borylation.
Step 1: Synthesis of 3-Bromo-5-([tert-butyl(dimethyl)silyl]oxy)pyridine
This initial step focuses on the protection of the phenolic hydroxyl group to prevent unwanted side reactions in the subsequent borylation step.
Experimental Protocol:
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To a solution of 3-bromo-5-hydroxypyridine (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-5-([tert-butyl(dimethyl)silyl]oxy)pyridine as a pure compound.
Caption: Workflow for the silylation of 3-bromo-5-hydroxypyridine.
Step 2: Synthesis of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid
This second step involves a lithium-halogen exchange followed by trapping with a borate ester to introduce the boronic acid functionality. This reaction is highly sensitive to moisture and air and must be performed under strictly anhydrous and inert conditions.[2][3]
Experimental Protocol:
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Dissolve 3-bromo-5-([tert-butyl(dimethyl)silyl]oxy)pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a thermometer and under a positive pressure of argon.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is extremely fast.[4]
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Stir the resulting solution at -78 °C for 30 minutes.
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In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C.
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Slowly transfer the lithiated pyridine solution via cannula to the cold triisopropyl borate solution, again maintaining the temperature below -70 °C.
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After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
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Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
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Adjust the pH of the aqueous layer to approximately 7 with 1 M HCl.
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Extract the mixture with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude boronic acid can often be used without further purification. If necessary, purification can be achieved by recrystallization or careful column chromatography.
Caption: Workflow for the borylation of the silylated bromopyridine.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides, providing access to a diverse range of biaryl and hetero-biaryl structures, which are prevalent in many drug candidates.[1][5]
Exemplary Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid with a generic aryl bromide.
Experimental Protocol:
-
To a reaction vessel, add 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid (1.2 equivalents), the aryl bromide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl product.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Flammability: The compound itself is not expected to be highly flammable, but it is often handled in flammable organic solvents. Keep away from heat, sparks, and open flames.
-
Reactivity: Boronic acids can be sensitive to strong oxidizing agents. The synthesis involves highly reactive and pyrophoric reagents like n-butyllithium, which must be handled with extreme care by trained personnel under an inert atmosphere.
-
Health Hazards: Boronic acids are generally considered to be of low to moderate toxicity. However, they can cause skin and eye irritation.[7] In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials. The compound is moisture-sensitive.[6]
Conclusion
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is a valuable and versatile reagent in the arsenal of the modern medicinal chemist. Its strategic combination of a protected hydroxyl group, a reactive boronic acid, and a pharmaceutically relevant pyridine core makes it an ideal building block for the synthesis of novel and complex molecules with potential therapeutic applications. The synthetic protocols and application examples provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their drug discovery endeavors. Adherence to rigorous experimental technique and safety protocols is paramount for successful and safe outcomes.
References
- Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
- Google Patents. Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
-
ResearchGate. The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
-
San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Cole-Parmer. Material Safety Data Sheet - tert-Butyldimethylsilyl chloride, 98%. [Link]
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PubMed Central. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]
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